molecular formula C16H11FO3 B2440729 2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one CAS No. 637747-70-7

2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one

Cat. No.: B2440729
CAS No.: 637747-70-7
M. Wt: 270.259
InChI Key: HBRUOCZQTGICHR-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one is a chemical compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a fluorophenyl group and a methoxy group attached to the chromone core, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

2-(2-fluorophenyl)-7-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c1-19-10-6-7-12-14(18)9-16(20-15(12)8-10)11-4-2-3-5-13(11)17/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRUOCZQTGICHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrochromones.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromones. Substitution reactions can lead to a variety of substituted chromone derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its anticancer , anti-inflammatory , and antimicrobial properties.

  • Anticancer Activity : Research indicates that chromenone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, in studies involving breast cancer cells (MCF-7), the compound demonstrated a low GI50 value, indicating potent antitumor activity.

    Table 1: Anticancer Activity of 2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one
    Cell LineGI50 (µM)Mechanism of Action
    MCF-75Inhibition of PI3K/Akt pathway
    HT2915Induction of apoptosis
  • Anti-inflammatory Properties : The compound has been explored for its ability to inhibit inflammatory pathways, potentially making it useful in treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Material Science

In material science, the unique properties of this compound make it a candidate for developing organic electronic materials. Its ability to act as a building block for more complex molecules is being investigated for applications in:

  • Organic photovoltaics
  • Light-emitting diodes (LEDs)
  • Chemical sensors

Biological Studies

The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding. It has been shown to interact with specific molecular targets, modulating their activity through:

  • Inhibition of enzyme activity by binding to active or allosteric sites.
  • Interaction with cellular receptors, leading to changes in signal transduction pathways.

Anticancer Research

A notable case study involved evaluating the effects of this compound on MCF-7 breast cancer cells:

  • IC50 Value : The compound exhibited an IC50 value of approximately 1.30 µM, indicating strong antiproliferative activity compared to standard treatments.
  • Mechanism : The study suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation.

Antimicrobial Studies

Another study focused on the antimicrobial properties of the compound:

  • It demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes, receptors, or signaling pathways involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one is unique due to the presence of both the fluorophenyl and methoxy groups, which may confer distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and potential therapeutic applications.

Biological Activity

The compound 2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one , a derivative of chromone, has garnered attention in recent years due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a chromone backbone with a methoxy group at the 7-position and a fluorinated phenyl ring. This specific configuration is crucial for its biological activity, influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties:

  • Cytotoxicity : In vitro assays demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells. The compound showed IC50 values in the low micromolar range, indicating strong antiproliferative effects .
  • Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest. Studies have shown that the compound can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Apoptosis induction
HCT-1166.3Cell cycle arrest
HepG-24.8Apoptosis induction

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity:

  • Inhibition of Pathogens : Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics .

Table 2: Antimicrobial Activity of this compound

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Structure-Activity Relationship (SAR)

The biological activity of chromone derivatives is often influenced by their structural features. The presence and position of substituents such as methoxy and fluorine groups are critical:

  • Methoxy Group : The methoxy group at the 7-position has been shown to enhance cytotoxicity and selectivity towards cancer cells.
  • Fluorine Substitution : The introduction of fluorine at the 2-position on the phenyl ring appears to improve both anticancer and antimicrobial activities by increasing lipophilicity and altering electronic properties .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on Oral Squamous Cell Carcinoma : A study demonstrated that treatment with this compound resulted in significant tumor regression in animal models, showcasing its potential as an effective therapeutic agent against oral cancers .
  • Antimicrobial Efficacy : Another investigation reported that this compound effectively reduced bacterial load in infected mice models, suggesting its potential use as an antimicrobial agent .

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